ThioLox

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ThioLox is a novel thiophene-based inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1). This compound has garnered significant attention due to its dual anti-inflammatory and neuroprotective properties. This compound is particularly noted for its ability to inhibit pro-inflammatory gene expression and protect neuronal cells from oxidative stress and damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ThioLox is synthesized using a combination of Substitution Oriented Screening (SOS) and Multi-Component Chemistry (MCR). The synthetic route involves the formation of a thiophene ring substituted with various functional groups to enhance its inhibitory activity against 15-LOX-1 .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and ethanol for solubility and purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ThioLox durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Thiol-Derivat reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Halogenen und anderen Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Halogenierungsmittel oder Elektrophile in Gegenwart einer Base.

Wichtigste gebildete Produkte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Halogenierte Thiophen-Derivate.

Wissenschaftliche Forschungsanwendungen

ThioLox hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Thiophen-basierten Inhibitoren und deren Wechselwirkungen mit Enzymen verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der Expression von proinflammatorischen Genen und dem Schutz neuronaler Zellen vor oxidativem Stress.

Medizin: Als potenzielles Therapeutikum zur Behandlung von entzündlichen Erkrankungen und neurodegenerativen Erkrankungen untersucht.

Industrie: In der Entwicklung neuer entzündungshemmender und neuroprotektiver Medikamente eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung durch kompetitive Hemmung des Enzyms 15-Lipoxygenase-1 (15-LOX-1) aus. Diese Hemmung verhindert die Bildung von proinflammatorischen Mediatoren und reduziert oxidativen Stress in neuronalen Zellen. Die Verbindung interagiert nicht-kovalent mit dem aktiven Zentrum von 15-LOX-1, was zu einer Abnahme der Enzymaktivität führt .

Ähnliche Verbindungen:

Thiophen-basierte Inhibitoren: Andere Thiophen-Derivate, die 15-LOX-1 hemmen.

Nicht-Thiophen-Inhibitoren: Verbindungen wie Nordihydroguaiaretic Säure (NDGA) und Zileuton.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine überlegenen physikalisch-chemischen Eigenschaften aus, darunter eine höhere Löslichkeit und Stabilität im Vergleich zu anderen 15-LOX-1-Inhibitoren. Darüber hinaus hat this compound starke neuroprotektive Wirkungen gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .

Wirkmechanismus

ThioLox exerts its effects by competitively inhibiting the enzyme 15-lipoxygenase-1 (15-LOX-1). This inhibition prevents the formation of pro-inflammatory mediators and reduces oxidative stress in neuronal cells. The compound interacts non-covalently with the active site of 15-LOX-1, leading to a decrease in the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Thiophene-based inhibitors: Other thiophene derivatives that inhibit 15-LOX-1.

Non-thiophene inhibitors: Compounds like nordihydroguaiaretic acid (NDGA) and zileuton.

Uniqueness of ThioLox: this compound stands out due to its superior physicochemical properties, including higher solubility and stability compared to other 15-LOX-1 inhibitors. Additionally, this compound has demonstrated strong neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Biologische Aktivität

ThioLox, a novel thiophene-based compound, has emerged as a significant inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory processes and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting pro-inflammatory gene expression, and its potential therapeutic applications.

This compound operates primarily as a competitive inhibitor of 15-LOX-1, with a calculated inhibition constant (Ki) of 3.30 ± 0.24 µM . This indicates that this compound competes with the enzyme's natural substrate, linoleic acid, for binding at the active site. Kinetic studies reveal that this compound increases the Michaelis constant (K_m) while maintaining a constant maximum velocity (V_max), characteristic of competitive inhibition .

In Vitro Studies

In vitro studies have demonstrated that this compound provides significant protection against glutamate-induced cytotoxicity in neuronal HT-22 cells. This neuroprotective effect is crucial given the role of oxidative stress in neurodegeneration . The compound was also evaluated for its impact on pro-inflammatory gene expression in precision-cut lung slices (PCLS), where it exhibited nearly 50% inhibition of several pro-inflammatory cytokines at a concentration of 50 µM . These include:

- IL-1β

- IL-6

- IL-8

- IL-12β

- TNFα

- Inducible nitric oxide synthase (iNOS)

The results indicate that this compound effectively downregulates inflammatory signaling pathways involved in airway inflammation .

Case Study: Inflammatory Response in Lung Tissue

An ex vivo model using PCLS from mouse lung tissue was employed to assess the anti-inflammatory effects of this compound. The model mimics in vivo conditions closely, allowing for more accurate evaluations of drug efficacy. Following treatment with lipopolysaccharide (LPS) to induce inflammation, this compound treatment resulted in significant reductions in the expression levels of pro-inflammatory genes compared to untreated controls .

Summary of Key Findings

| Parameter | Value |

|---|---|

| Ki (Inhibition Constant) | 3.30 ± 0.24 µM |

| Pro-inflammatory Gene Inhibition (at 50 µM) | ~50% for IL-1β, IL-6, IL-8, IL-12β, TNFα, iNOS |

| Cell Viability (PCLS) | No significant loss at ≤50 µM |

Eigenschaften

IUPAC Name |

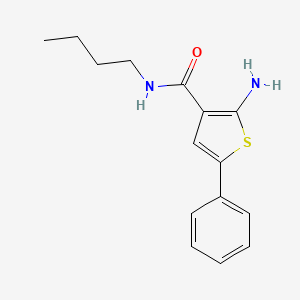

2-amino-N-butyl-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWMJRJCSZMXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.